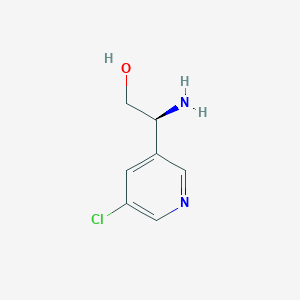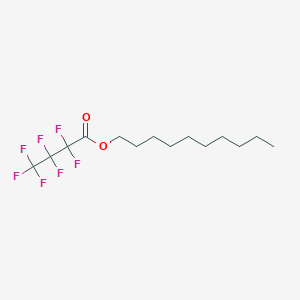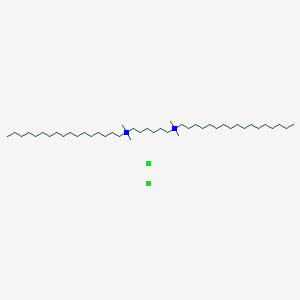
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride: is a quaternary ammonium compound. These types of compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a hexane backbone with two heptadecyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine. This can be achieved by reacting the diamine with an alkyl halide, such as methyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Step 1: : Preparation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
- React 1,6-hexanediamine with heptadecyl bromide in the presence of a base like sodium hydroxide.
- The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.
-
Step 2: : Quaternization to form this compound.
- React the resulting diamine with methyl chloride.
- This step is carried out in an inert atmosphere, often using a solvent like chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants.
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as recrystallization or distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent amines and alkyl halides.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) can be used to replace the chloride ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is rare.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium nitrate.
Hydrolysis: Formation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine and methyl chloride.
Applications De Recherche Scientifique
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
Uniqueness
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride is unique due to its longer heptadecyl chains, which enhance its hydrophobicity and surfactant properties. This makes it more effective in applications requiring strong interaction with hydrophobic surfaces or molecules, such as in drug delivery systems and industrial disinfectants.
Propriétés
Formule moléculaire |
C44H94Cl2N2 |
|---|---|
Poids moléculaire |
722.1 g/mol |
Nom IUPAC |
heptadecyl-[6-[heptadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C44H94N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45(3,4)43-39-35-36-40-44-46(5,6)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BUEFGMRUPWBDGD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


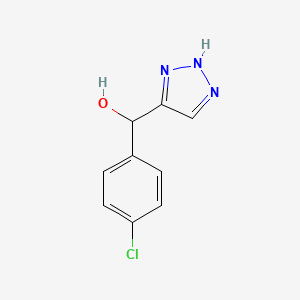
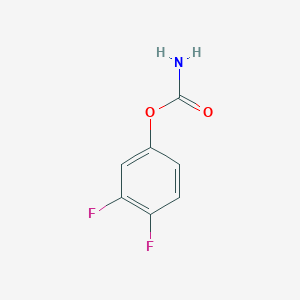
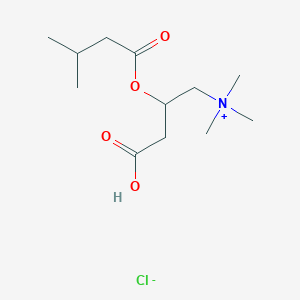
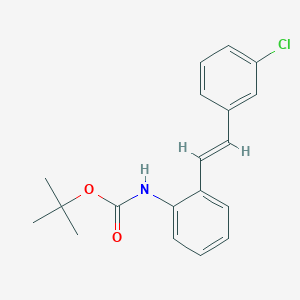
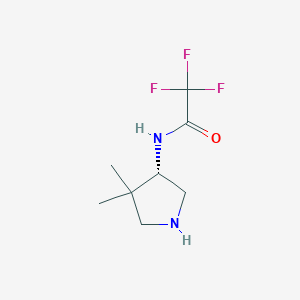

![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)


